
Phosphopantothenic acid
Übersicht
Beschreibung
Phosphopantothenic acid, also known as D-4’-phosphopantothenate, is an organic compound that plays a crucial role in the biosynthesis of coenzyme A. It is derived from pantothenic acid (vitamin B5) through the action of pantothenate kinase enzymes. This compound is essential for various biochemical processes, including the synthesis and oxidation of fatty acids and the metabolism of carbohydrates and proteins .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Phosphopantothensäure kann durch die Phosphorylierung von Pantothensäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln wie Adenosintriphosphat (ATP) in Gegenwart von Pantothenatkinase-Enzymen. Die Reaktionsbedingungen erfordern oft eine gepufferte wässrige Lösung bei physiologischem pH-Wert und Temperatur .
Industrielle Produktionsmethoden: Die industrielle Produktion von Phosphopantothensäure beinhaltet biotechnologische Prozesse unter Verwendung genetisch veränderter Mikroorganismen. Diese Mikroorganismen sind so konzipiert, dass sie Pantothenatkinase-Enzyme überexprimieren, die die Phosphorylierung von Pantothensäure katalysieren, um Phosphopantothensäure zu erzeugen. Der Prozess ist durch Fermentations- und nachgeschaltete Verarbeitungstechniken auf hohe Ausbeute und Reinheit optimiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phosphopantothensäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um Phosphopantothenatderivate zu bilden.
Reduktion: Sie kann reduziert werden, um reduziertes Phosphopantothenat zu bilden.
Substitution: Sie kann Substitutionsreaktionen eingehen, um verschiedene Phosphopantothenatanaloga zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phosphopantothenatderivate, die in biochemischen Studien und pharmazeutischen Anwendungen verwendet werden .
Wissenschaftliche Forschungsanwendungen
Phosphopantothensäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorläufer bei der Synthese von Coenzym A und seinen Derivaten verwendet.
Biologie: Sie spielt eine wichtige Rolle im Zellstoffwechsel und wird in Studien im Zusammenhang mit Enzymaktivität und Stoffwechselwegen verwendet.
Medizin: Phosphopantothensäure wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter die Behandlung der Pantothenatkinase-assoziierten Neurodegeneration (PKAN).
Industrie: Sie wird in der Produktion von Coenzym A und anderen Biochemikalien durch biotechnologische Prozesse verwendet
5. Wirkmechanismus
Phosphopantothensäure übt ihre Wirkungen aus, indem sie als Vorläufer für die Synthese von Coenzym A dient. Die Phosphorylierung von Pantothensäure durch Pantothenatkinase-Enzyme erzeugt Phosphopantothensäure, die dann in 4’-Phosphopantethein umgewandelt wird. Dieses Zwischenprodukt wird weiterverarbeitet, um Coenzym A zu bilden, einen kritischen Kofaktor in verschiedenen enzymatischen Reaktionen. Die beteiligten molekularen Ziele und Pfade umfassen die Fettsäuresynthese, den Kohlenhydratstoffwechsel und die Proteinethylierung .
Ähnliche Verbindungen:
Pantothensäure: Der Vorläufer von Phosphopantothensäure, der an denselben Stoffwechselwegen beteiligt ist.
4’-Phosphopantethein: Ein Zwischenprodukt bei der Synthese von Coenzym A aus Phosphopantothensäure.
Coenzym A: Das Endprodukt des Biosynthesewegs, essentiell für verschiedene biochemische Prozesse
Einzigartigkeit: Phosphopantothensäure ist aufgrund ihrer Rolle als Zwischenprodukt bei der Biosynthese von Coenzym A einzigartig. Im Gegensatz zu seinen Vorläufern und Derivaten wird es speziell einer Phosphorylierung und anschließenden Umwandlung in 4’-Phosphopantethein unterzogen, was es zu einem kritischen Bestandteil im Stoffwechselweg macht .
Wirkmechanismus
Phosphopantothenic acid exerts its effects by serving as a precursor for the synthesis of coenzyme A. The phosphorylation of pantothenic acid by pantothenate kinase enzymes produces this compound, which is then converted to 4’-phosphopantetheine. This intermediate is further processed to form coenzyme A, a critical cofactor in various enzymatic reactions. The molecular targets and pathways involved include fatty acid synthesis, carbohydrate metabolism, and protein acetylation .
Vergleich Mit ähnlichen Verbindungen
Pantothenic Acid: The precursor of phosphopantothenic acid, involved in the same metabolic pathways.
4’-Phosphopantetheine: An intermediate in the synthesis of coenzyme A from this compound.
Coenzyme A: The final product of the biosynthetic pathway, essential for various biochemical processes
Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of coenzyme A. Unlike its precursors and derivatives, it specifically undergoes phosphorylation and subsequent conversion to 4’-phosphopantetheine, making it a critical component in the metabolic pathway .
Eigenschaften
IUPAC Name |
3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVGHPGDLDEQO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974271 | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5875-50-3 | |
| Record name | 4′-Phosphopantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphopantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphopantothenic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-4'-Phosphopantothenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOPANTOTHENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SCE5NG3E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-4'-Phosphopantothenate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Phosphopantothenic acid and how does its deficiency impact cellular processes?
A1: this compound (PPA) is the first metabolite in the biosynthesis of coenzyme A (CoA) from pantothenic acid (vitamin B5). [, , ] CoA is a crucial cofactor involved in numerous metabolic reactions, including the citric acid cycle and fatty acid metabolism. Deficiency in PPA, often stemming from mutations in the PANK2 gene encoding pantothenate kinase 2, leads to reduced CoA levels, disrupting these critical metabolic pathways. This disruption is particularly detrimental in energy-demanding tissues like the brain, leading to neurodegenerative disorders such as Pantothenate Kinase-Associated Neurodegeneration (PKAN). [, , ]
Q2: Can you elaborate on the mechanism of action of fosmetpantotenate as a potential therapeutic agent for PKAN?
A2: Fosmetpantotenate is a this compound prodrug designed to bypass the defective pantothenate kinase 2 enzyme in PKAN patients. [, , ] Studies show that fosmetpantotenate can effectively cross the blood-brain barrier and be metabolized into PPA within neuronal and glial cells. [, ] This replenishment of PPA in the brain aims to restore CoA biosynthesis and potentially alleviate the neurological symptoms of PKAN. [, ]
Q3: What are the primary findings regarding the metabolism and distribution of fosmetpantotenate in different animal models?
A3: Research indicates that the metabolism of fosmetpantotenate is species-dependent. Oral administration leads to measurable blood exposure in monkeys but negligible levels in rats and mice. [] This difference correlates with fosmetpantotenate's presence in monkey brains (striatal dialysate) but absence in mice after oral dosing. [] Interestingly, isotopically labeled fosmetpantotenate studies in mice revealed its incorporation into CoA in both the liver and brain, suggesting its effective conversion to PPA and subsequent utilization in CoA biosynthesis. []
Q4: Besides fosmetpantotenate, are there other strategies being explored to address PPA deficiency in PKAN?
A4: Yes, researchers are investigating cyclic phosphate prodrugs of PPA as an alternative therapeutic approach for PKAN. [] These prodrugs have demonstrated the ability to regenerate CoA in a PANK2-/- knockout model, highlighting their potential for PPA delivery to the brain. [] Further research is ongoing to assess their efficacy and safety profiles.
Q5: How is PPA measured and quantified in biological samples?
A5: PPA can be measured in biological samples using enzymatic hydrolysis followed by analysis of the released pantothenic acid. This can be achieved through methods like radioimmunoassay (RIA) and paper chromatography. [, ] Additionally, microbiological assays using organisms such as Lactobacillus plantarum, which exhibit growth stimulation in the presence of PPA, can be employed for quantification. []
Q6: Are there any known interactions of PPA or its related metabolites with drug-metabolizing enzymes?
A6: While specific details on PPA's direct interactions with drug-metabolizing enzymes are limited in the provided research, studies suggest that administration of PPA precursors like 4-phosphopantothenic acid and pantethine can activate the liver endoplasmic reticulum monooxygenase system. [, ] This activation, potentially linked to cytochrome P-450 activity and microsomal membrane alterations, highlights the potential for PPA-related compounds to influence drug metabolism. [, ] Further research is needed to fully elucidate these interactions.
Q7: Can you provide information on the structural characterization of PPA?
A7: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of PPA, it is structurally similar to pantothenic acid with the addition of a phosphate group. Chemical databases and resources could provide comprehensive structural information on PPA.
Q8: What is the historical context and significance of research on PPA and CoA biosynthesis?
A8: Early research on pantothenic acid metabolism and CoA biosynthesis dates back to the mid-20th century, with studies investigating the role of pantothenic acid in various organisms, including microorganisms and avian malaria parasites. [, , , , ] These studies elucidated the importance of pantothenic acid as a precursor to CoA and its essential role in cellular metabolism. [, , ] The discovery of genetic defects in pantothenate kinase, the enzyme responsible for PPA production, and their link to neurodegeneration further emphasized the critical role of this pathway in human health. [] This understanding has paved the way for developing therapeutic strategies targeting PPA deficiency, with ongoing research focusing on improving drug delivery, efficacy, and safety profiles. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

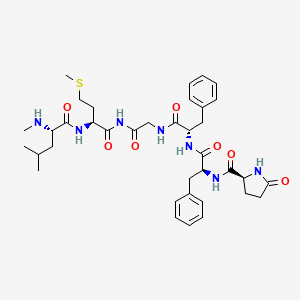
![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)
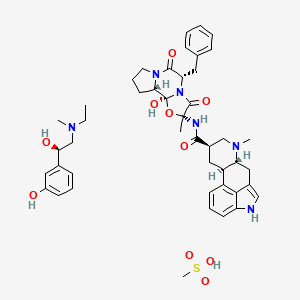

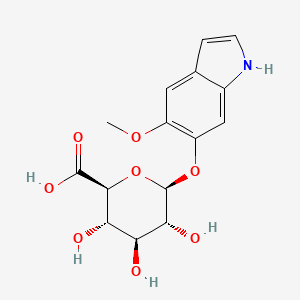

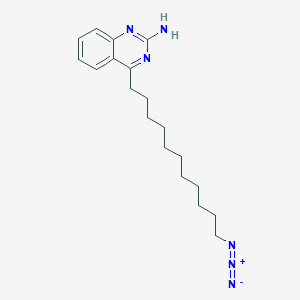
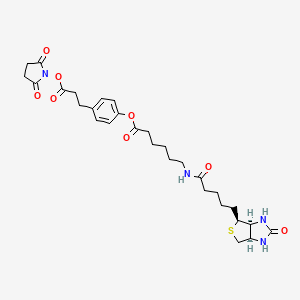
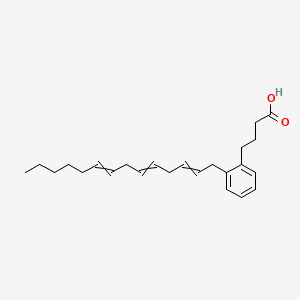

![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)

